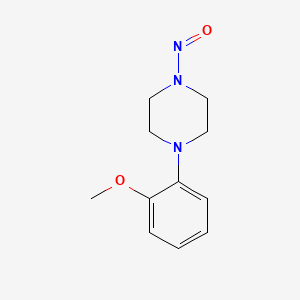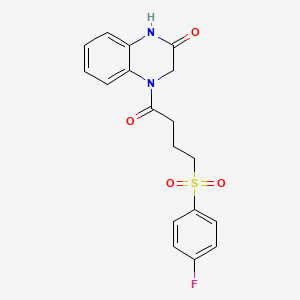
4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one , also known as FSB-Cl , is an organic compound containing a sulfonyl group.
- It is used as a building block in organic synthesis and has applications in various chemical transformations.
Synthesis Analysis
- The synthesis of FSB-Cl involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with butanoyl chloride .
- The reaction proceeds via nucleophilic substitution, resulting in the formation of FSB-Cl.
Molecular Structure Analysis
- Chemical Formula : C<sub>10</sub>H<sub>10</sub>ClFO<sub>3</sub>S
- Molecular Weight : 264.7 g/mol
- Structure :
Chemical Reactions Analysis
- FSB-Cl can participate in various reactions, including nucleophilic substitutions, acylations, and more.
- Its reactivity depends on the sulfonyl and acyl groups present.
Physical And Chemical Properties Analysis
- Density : 1.4±0.1 g/cm³
- Boiling Point : 370.7±52.0 °C at 760 mmHg
- Flash Point : 178.0±30.7 °C
- Solubility : Soluble in organic solvents.
科学的研究の応用
Synthesis and Material Science Applications
Catalytic and Synthetic Applications : The synthesis and applications of similar compounds have been explored in various studies. For example, research on the introduction of novel nanosized N-sulfonated Brönsted acidic catalysts has shown significant potential for promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016). This work demonstrates the efficiency of novel catalysts in organic synthesis, potentially including the synthesis of compounds like "4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one".
Material Science : A study on the synthesis and property of novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications showcases the importance of sulfonyl and fluorophenyl groups in creating materials with specific applications (Hongtao Li et al., 2009). These findings could be relevant for the use of "4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one" in material science, particularly in the development of new polymers and materials for energy applications.
Fluorescent Molecular Probes : The development of fluorescent solvatochromic dyes, as described by Diwu et al. (1997), indicates the potential for compounds with sulfonyl and fluorophenyl groups to serve as molecular probes (Z. Diwu et al., 1997). While the study does not directly mention "4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one", the structural motifs discussed have relevance for the design and application of fluorescent probes in biochemical and medical research.
Safety And Hazards
- FSB-Cl is not considered hazardous according to OSHA standards.
- It is important to handle it with care, avoid skin and eye contact, and follow safety protocols.
将来の方向性
- Further research could explore FSB-Cl’s applications in drug development, materials science, and catalysis.
- Investigate its reactivity in various chemical transformations.
Remember to consult relevant scientific literature for more detailed information. 🌟
特性
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c19-13-7-9-14(10-8-13)26(24,25)11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTIXRZUKALOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-fluorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2758089.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2758091.png)
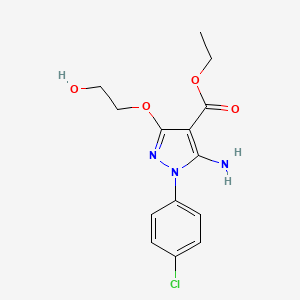
![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
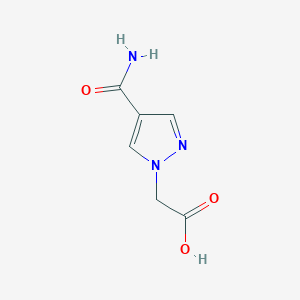
![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
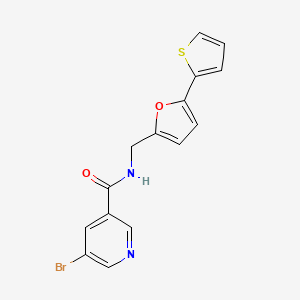
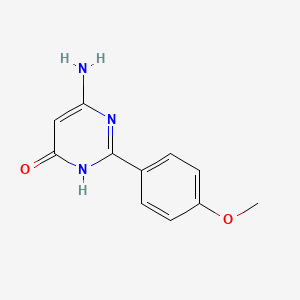
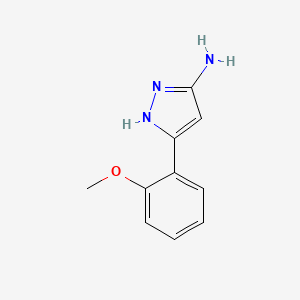
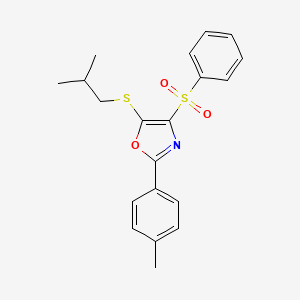
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
